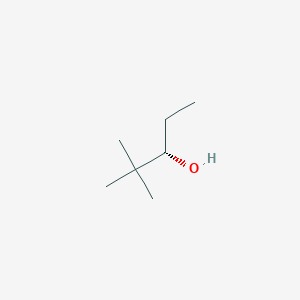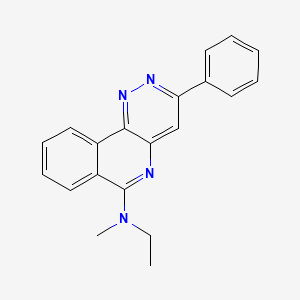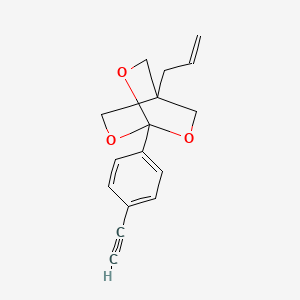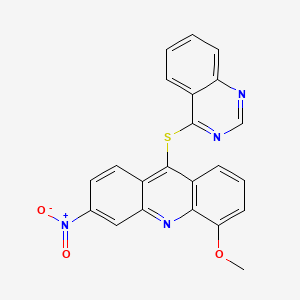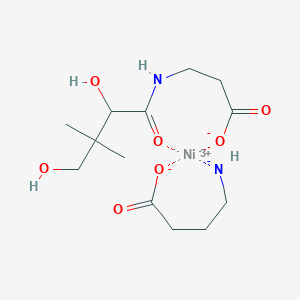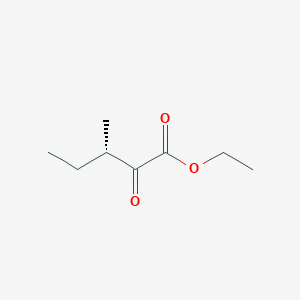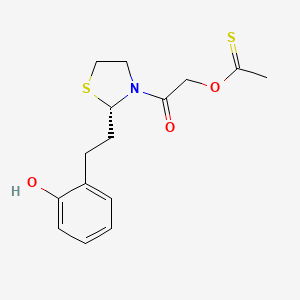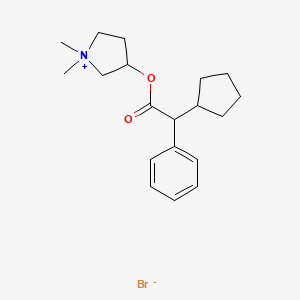
1,1-Dimethyl-3-hydroxypyrrolidinium bromide alpha-phenylcyclopentaneacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AHR 350 is a compound that interacts with the aryl hydrocarbon receptor, a ligand-activated transcription factor involved in various biological processes. The aryl hydrocarbon receptor is known for its role in mediating the toxic effects of environmental pollutants, but it also plays a significant role in maintaining cellular homeostasis and regulating immune responses .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of AHR 350 involves multiple steps, including the formation of a tricyclic fused heterocycle. The general synthetic route includes the following steps:
Formation of the core structure: This involves the cyclization of aromatic compounds under specific conditions.
Functionalization: Introduction of functional groups to the core structure through substitution reactions.
Purification: The final product is purified using chromatographic techniques to ensure high purity.
Industrial Production Methods
Industrial production of AHR 350 typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes:
Batch reactors: Used for the initial synthesis steps.
Continuous flow reactors: Employed for functionalization and purification steps to enhance efficiency and scalability.
化学反应分析
Types of Reactions
AHR 350 undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, AHR 350 can form oxidized derivatives.
Reduction: Reducing agents can convert AHR 350 into its reduced forms.
Substitution: Functional groups on AHR 350 can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of catalysts.
Major Products
科学研究应用
AHR 350 has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the interactions of aryl hydrocarbon receptor ligands.
Biology: Investigated for its role in modulating immune responses and cellular differentiation.
Medicine: Explored as a potential therapeutic agent for diseases involving dysregulated aryl hydrocarbon receptor activity, such as cancer and autoimmune disorders.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
AHR 350 exerts its effects by binding to the aryl hydrocarbon receptor, leading to the dissociation of the receptor from its chaperone proteins. This allows the receptor to translocate into the nucleus, where it dimerizes with the aryl hydrocarbon receptor nuclear translocator. The dimer then binds to specific DNA sequences, regulating the transcription of target genes involved in various biological processes .
相似化合物的比较
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin: A well-known aryl hydrocarbon receptor ligand with high affinity.
Benzo[a]pyrene: Another potent aryl hydrocarbon receptor ligand found in tobacco smoke.
Kynurenine: An endogenous ligand involved in tryptophan metabolism.
Uniqueness
AHR 350 is unique due to its selective modulation of aryl hydrocarbon receptor activity, exhibiting both agonist and antagonist properties depending on the tissue and cellular context. This selective modulation makes it a valuable tool for studying the diverse roles of the aryl hydrocarbon receptor in health and disease .
属性
CAS 编号 |
102584-66-7 |
|---|---|
分子式 |
C19H28BrNO2 |
分子量 |
382.3 g/mol |
IUPAC 名称 |
(1,1-dimethylpyrrolidin-1-ium-3-yl) 2-cyclopentyl-2-phenylacetate;bromide |
InChI |
InChI=1S/C19H28NO2.BrH/c1-20(2)13-12-17(14-20)22-19(21)18(16-10-6-7-11-16)15-8-4-3-5-9-15;/h3-5,8-9,16-18H,6-7,10-14H2,1-2H3;1H/q+1;/p-1 |
InChI 键 |
GELGJWQUBUWWKR-UHFFFAOYSA-M |
规范 SMILES |
C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)C3=CC=CC=C3)C.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[7-(diethylamino)phenoxazin-3-ylidene]-diethylazanium;tetrachloroiron(1-)](/img/structure/B12735836.png)
